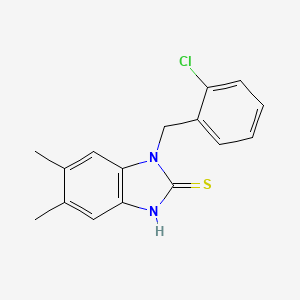

1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction 1-(2-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol is a benzimidazole derivative. Benzimidazoles are heterocyclic compounds with a wide range of biological and chemical properties.

Synthesis Analysis Synthesis of benzimidazole derivatives often involves condensation reactions. For instance, 2-chloromethyl-benzimidazole can be synthesized using substituted o-diaminobenzene and monochloroacetic acid in a hydrochloric acid solution, followed by reactions with various sulfides (Zhou Xiaoxiaa, 2013).

Molecular Structure Analysis The molecular structure of benzimidazole derivatives has been extensively studied using spectroscopic methods and X-ray crystallography. For example, studies have determined the crystal and molecular structure of similar compounds using techniques like NMR and X-ray diffraction (M. S. Soylu et al., 2011).

Chemical Reactions and Properties Benzimidazole derivatives exhibit various chemical reactions due to their functional groups. These reactions include condensation, nucleophilic substitution, and interactions with different chemical agents, which can lead to the formation of compounds with potential pharmacological interest (A. O. Sarhan et al., 1997).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Unsymmetrical Bisbenzimidazole Sulfides Synthesis : Research has explored the synthesis of unsymmetrical 2,2′-bisbenzimidazole sulfides, including derivatives similar to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, due to their pharmacological interest. These compounds have been synthesized through various reactions involving chloroethyl benzimidazole and benzimidazole-2-thiol, showcasing their structural diversity based on spectroscopic data (Dubey et al., 2008).

Antimicrobial Activity Studies : Novel thiazole derivatives synthesized from reactions involving benzoxazole/benzimidazole-2-thioles, including structures related to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, demonstrated significant antimicrobial activities against various microorganisms, highlighting their potential therapeutic applications (Kaplancıklı et al., 2004).

Green Synthesis Approaches : The green synthesis of azo-linked benzimidazole derivatives, potentially including those related to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, has been explored to create diverse structural motifs for experimental drug design, emphasizing the need for environmentally friendly synthesis methods (Nikpassand & Pirdelzendeh, 2016).

Biological Activities and Applications

Biological Activity Screening : Synthesized benzimidazole derivatives, including those structurally similar to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, have shown certain effects on wheat germ and the germination of mung bean, indicating their potential biological activities and applications in agriculture (Zhou Xiaoxiaa, 2013).

Inhibition of Influenza Virus Multiplication : Chloro derivatives of benzimidazole, which include compounds structurally related to 1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol, have shown to inhibit influenza virus multiplication in vitro, underscoring their potential as antiviral agents (Tamm et al., 1954).

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methyl]-5,6-dimethyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2S/c1-10-7-14-15(8-11(10)2)19(16(20)18-14)9-12-5-3-4-6-13(12)17/h3-8H,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHZGSBOHMBTRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=S)N2)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-5,6-dimethyl-1H-benzimidazole-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5542983.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![1-(6-methyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-quinolinyl)-3-piperidinol](/img/structure/B5543066.png)

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)